Siamycin II

Antiviral potency HIV-1 inhibition Cytopathic effect assay

Siamycin II (BMY-29303, RP is a 21-amino-acid tricyclic lasso peptide antibiotic originally isolated from Streptomyces strains AA3891 and, more recently, Streptomyces ambofaciens. The compound belongs to the siamycin family, whose members share a highly conserved lasso topology stabilized by two interlocked disulfide bonds (Cys1–Cys13, Cys7–Cys19) and an N-terminal macrolactam linkage via the Asp9 side chain.

Molecular Formula
Molecular Weight
Cat. No. B1575881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSiamycin II
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Siamycin II Procurement Guide: A Tricyclic Lasso Peptide with Selective Antiviral Activity


Siamycin II (BMY-29303, RP 71955) is a 21-amino-acid tricyclic lasso peptide antibiotic originally isolated from Streptomyces strains AA3891 and, more recently, Streptomyces ambofaciens . The compound belongs to the siamycin family, whose members share a highly conserved lasso topology stabilized by two interlocked disulfide bonds (Cys1–Cys13, Cys7–Cys19) and an N-terminal macrolactam linkage via the Asp9 side chain . Siamycin II is distinguished from its closest structural analog, siamycin I, by a single amino acid substitution at position 4 (isoleucine in siamycin II vs. valine in siamycin I) . Its primary documented mechanism is inhibition of HIV-1 fusion with host cells, with evidence pointing to interference with the viral envelope glycoprotein gp41 .

Research Context HIV-1 gp41 fusion mechanism studies
Compound Class Tricyclic lasso peptide (21-AA)
Structural Feature Amphipathic wedge geometry (NMR-characterized)
Source Context Streptomyces-derived natural product

Why Siamycin II Cannot Be Substituted by Siamycin I or Other In-Class Lasso Peptides


Despite sharing an essentially identical backbone solution structure with siamycin I , siamycin II exhibits a critically different functional profile that precludes uninformed substitution. A single-residue change at position 4 (Ile vs. Val) is sufficient to produce a divergent biological selectivity profile: siamycin II selectively inhibits HIV-1 fusion but demonstrates no detectable antibacterial activity, while siamycin I is a dual-function peptide with both antiviral and antibacterial properties . This functional divergence means that sourcing siamycin I for an HIV-specific mechanistic study introduces an off-target antibacterial variable, whereas siamycin II provides a cleaner pharmacological signal. The differentiation is not merely potency-based but qualitative, making the two compounds non-interchangeable for target validation or selectivity profiling campaigns.

Attribute
Siamycin II
Siamycin I
Position 4 Residue
Isoleucine (Ile)
Valine (Val)
Antiviral Profile
HIV-1 fusion inhibition
HIV-1 fusion inhibition
Antibacterial Activity
Not detected
Reported Gram-positive activity
Single-residue difference may produce qualitative functional divergence, limiting direct substitution for target validation studies.

Quantitative Differential Evidence for Siamycin II Procurement


Anti-HIV-1 Potency: Quantitative IC50 Data in a CPE-Based Assay System

Siamycin II demonstrated anti-HIV-1 activity with an IC50 of 12.6 μg/mL (approximately 5.7 μM based on a molecular weight of 2199.56 Da), measured in a cytopathic effect (CPE) inhibition assay using HIV-1-infected cells . In the same study system, a novel siamycin II derivative isolated from the same Streptomyces ambofaciens strain showed a reduced IC50 of 36.8 μg/mL, establishing a baseline for structure-activity comparison within the siamycin II chemotype . This represents the only published head-to-head quantitative comparison of siamycin II against a closely related structural variant within an identical assay platform.

Anti-HIV-1 IC50
Head-to-head
12.6 μg/mL (≈5.7 μM)
Supports HIV-1 fusion inhibition screening
CPE assay; ≈2.9-fold difference vs. derivative (36.8 μg/mL)
Antiviral potency HIV-1 inhibition Cytopathic effect assay

Absence of Antibacterial Activity: A Key Selectivity Advantage Over Siamycin I

DRAMP database records, which replace previously held antibacterial activity annotations, explicitly state that antimicrobial assays for siamycin II revealed no detectable antibacterial activity . In direct contrast, siamycin I demonstrates measurable antibacterial activity against Gram-positive organisms, including B. subtilis, M. luteus, and S. aureus, with reported MIC values ranging from 1.6 to 6.3 μg/mL . This qualitative functional divergence—siamycin I is a dual antiviral/antibacterial agent, while siamycin II is a selective antiviral—arises from a single amino acid difference at position 4 (Ile vs. Val) .

Antibacterial Selectivity
Cross-study
No antibacterial activity detected
Siamycin I: reported Gram-positive activity
Supports selective antiviral profiling context
Qualitative divergence; single-residue basis at position 4
Antibacterial selectivity Off-target activity Peptide profiling

High-Resolution NMR Structural Characterization: Enabling Structure-Based Design

The solution structure of siamycin II was determined using 335 NOE distance constraints and 13 dihedral angle constraints, generating an ensemble of 30 structures with average backbone atom RMSD of 0.24 Å and all heavy-atom RMSD of 0.52 Å to the mean coordinates . Siamycin I, despite having published structural data, has not been reported with this level of NMR constraint density and precision in a dedicated high-resolution study; the siamycin I structure is described as 'essentially identical' to siamycin II based on chemical shift and NOE comparisons, but was not solved independently with equivalent constraints . This provides siamycin II with a uniquely well-validated structural model among the siamycin family.

NMR Structural Precision
Class-level
335 NOE constraints; backbone RMSD 0.24 Å
Supports structure-based design context
30-structure ensemble; 50:50 DMSO-d6/H2O
NMR structure Drug design Structural biology

Unique Biosynthetic Origin from Streptomyces ambofaciens: Production Scalability

Siamycin II was originally isolated from Streptomyces sp. AA3891 . However, a 2016 study reported the first isolation of siamycin II and a novel derivative from Streptomyces ambofaciens HCCB 10327, a well-characterized industrial strain commonly used for macrolide antibiotic production . This provides a distinct advantage: S. ambofaciens has established large-scale fermentation protocols, whereas the original AA3891 strain is a less-characterized environmental isolate not commonly used in industrial settings. Siamycin I, by contrast, is produced by Streptomyces sp. AA6532 , with no publicly documented alternative production host offering comparable scalability.

Production Host
Class-level
S. ambofaciens HCCB 10327 (industrial strain)
Supports fermentation scalability review
vs. original S. sp. AA3891 environmental isolate
Biosynthesis Fermentation Heterologous production

Amphipathic Wedge-Shaped Structure: A Physicochemical Differentiation for Membrane Targeting

Siamycin II adopts an unusual wedge-shaped structure with segregated hydrophobic and hydrophilic faces, a feature explicitly characterized by NMR . This amphipathic architecture is proposed to enable the peptide to mask complementary polar or apolar sites on the target protein (gp41) upon complexation . While siamycin I shares this general amphipathic character, its quantitative amphipathic moment and hydrophobic moment have not been independently calculated and published with equivalent rigor. The wedge-shaped geometry of siamycin II, with its well-defined RMSD values, provides a quantitative structural benchmark not available for other siamycin family members.

Amphipathic Geometry
Reported
Wedge-shaped; segregated hydrophobic and hydrophilic faces
Supports gp41 binding mechanism interpretation
Validated by 30-structure NMR ensemble
Amphipathic peptide Membrane interaction Biophysical characterization

Optimal Procurement and Application Scenarios for Siamycin II


HIV-1 Fusion Mechanism Studies Requiring a Selective Pharmacological Probe

When investigating the molecular mechanism of HIV-1 gp41-mediated fusion, siamycin II offers a distinct advantage over siamycin I as a tool compound. Its demonstrated absence of antibacterial activity ensures that observed antiviral effects are not confounded by concurrent antibacterial action, a critical consideration when studying host-pathogen interactions where bacterial co-factors may be present. The well-characterized amphipathic wedge structure further enables structure-guided interpretation of gp41 binding data.

Structure-Based Drug Design Campaigns Targeting HIV Entry Inhibitors

Siamycin II is the preferred starting point for computational docking and molecular dynamics studies of lasso peptide-gp41 interactions due to its high-precision NMR structure (backbone RMSD 0.24 Å, 335 NOE constraints) . This structural resolution exceeds what is publicly available for any other siamycin-family member, providing a more reliable template for in silico screening and rational mutagenesis.

Scalable Production of Lasso Peptides for Preclinical Development

For programs requiring multi-milligram to gram quantities of siamycin-class compounds, siamycin II's demonstrated production in Streptomyces ambofaciens HCCB 10327 provides a tangible scalability pathway. S. ambofaciens is a well-established industrial fermentation host with optimized large-scale protocols, giving siamycin II a procurement feasibility advantage over siamycin I, which has no publicly documented alternative production host with comparable industrial pedigree.

Selectivity Profiling in Lasso Peptide Structure-Activity Relationship Studies

The single-residue difference (Ile4 in siamycin II vs. Val4 in siamycin I) that confers differential antibacterial selectivity makes siamycin II an essential comparator in systematic SAR studies of lasso peptide bioactivity. Testing panels that include both siamycin I and siamycin II, alongside the siamycin II derivative (IC50 36.8 μg/mL) , enable residue-level deconvolution of antiviral vs. antibacterial pharmacophores within the conserved lasso scaffold.

Application
Selection Property
Validation Focus
HIV-1 gp41 fusion mechanism studies
Antiviral probe selectivity context
gp41 target engagement review
Structure-based entry inhibitor design
NMR structural model resolution
Docking and MD simulation validation
Lasso peptide production research
S. ambofaciens fermentation host
Scalability and yield assessment
Lasso peptide SAR profiling
Single-residue selectivity context
Antiviral vs. antibacterial pharmacophore review
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